
Manganese;tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese-tin compounds are intermetallic compounds formed by the combination of manganese and tin. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Manganese is a transition metal with the atomic number 25, while tin is a post-transition metal with the atomic number 50. The combination of these two elements results in compounds that exhibit interesting magnetic, electronic, and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese-tin compounds can be synthesized using various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of manganese and tin powders at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, manganese-tin compounds are often produced using high-temperature furnaces. The raw materials, manganese and tin, are mixed in stoichiometric ratios and heated to temperatures above their melting points. The molten mixture is then cooled slowly to allow the formation of the intermetallic compound. This method is efficient for producing large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and tin, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese-tin compounds can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, manganese-tin compounds can undergo substitution reactions with halogens to form halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese-tin compounds can result in the formation of manganese oxides and tin oxides, while reduction reactions can yield pure manganese and tin metals.
Applications De Recherche Scientifique
Manganese-tin compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese-tin compounds are used as catalysts in various chemical reactions. Their ability to undergo redox reactions makes them valuable in oxidation and reduction processes.
Biology: In biological research, manganese-tin compounds are studied for their potential use in medical imaging and drug delivery systems. Their magnetic properties make them suitable for use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Manganese-tin compounds are being explored for their potential therapeutic applications. For example, they are being investigated as potential treatments for neurodegenerative diseases due to their antioxidant properties.
Industry: In industry, manganese-tin compounds are used in the production of high-strength alloys and electronic components. Their unique electronic properties make them valuable in the development of advanced materials for electronic devices.
Mécanisme D'action
The mechanism of action of manganese-tin compounds depends on their specific application. In catalytic reactions, the compounds act as electron donors or acceptors, facilitating the transfer of electrons between reactants. In medical applications, the compounds can interact with biological molecules, such as proteins and enzymes, to exert their effects. The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compounds can modulate oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Manganese-tin compounds can be compared with other intermetallic compounds, such as manganese-nickel and manganese-cobalt compounds. While all these compounds exhibit unique magnetic and electronic properties, manganese-tin compounds are particularly notable for their high thermal stability and resistance to oxidation. This makes them more suitable for applications in high-temperature environments.
Similar Compounds
Manganese-Nickel Compounds: Known for their excellent magnetic properties and used in magnetic storage devices.
Manganese-Cobalt Compounds: Used in the production of high-strength alloys and as catalysts in chemical reactions.
Manganese-Iron Compounds: Commonly used in the steel industry to improve the strength and durability of steel products.
Propriétés
Formule moléculaire |
MnSn |
|---|---|
Poids moléculaire |
173.65 g/mol |
Nom IUPAC |
manganese;tin |
InChI |
InChI=1S/Mn.Sn |
Clé InChI |
NTIGMHLFJNXNBT-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


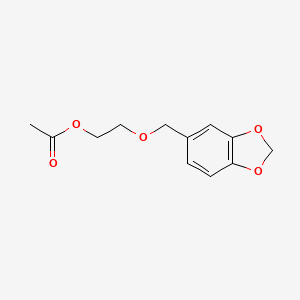
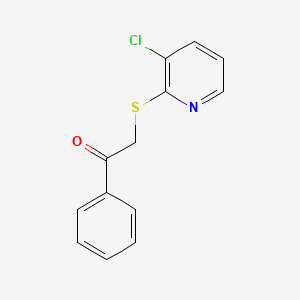
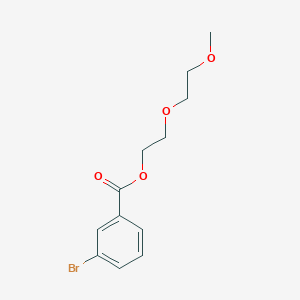
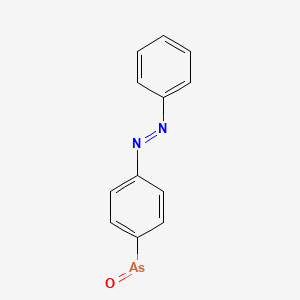

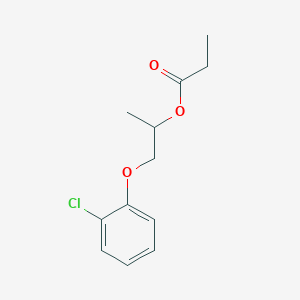
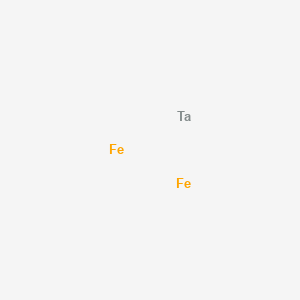


![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
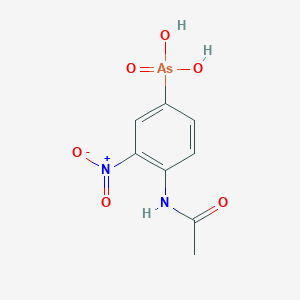

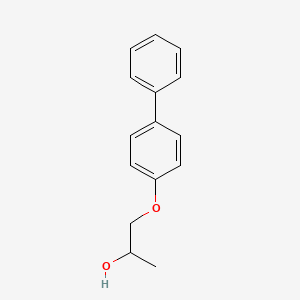
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
